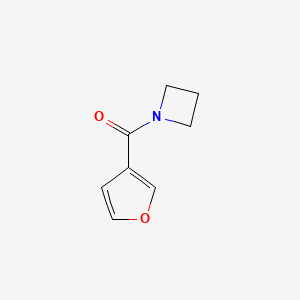
8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 2,3,4,5-tetrahydro-1H-2-benzazepine . This compound has been used in the synthesis of novel anti-cancer agents . It has also been used in the manufacture of the antihypertensive drug Benazepril .
Synthesis Analysis
The synthesis of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves several steps. In one study, a series of novel 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . The key intermediate of tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine carboxylate was synthesized using commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials .Molecular Structure Analysis
The molecular structure of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, and 1 eleven-membered ring .Chemical Reactions Analysis
The chemical reactions involving 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride are complex and involve multiple steps. For instance, the introduction of a sulfonyl group has been shown to increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-2-benzazepine .Scientific Research Applications
Synthesis and Intermediate Use
8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the preparation of benazepril hydrochloride, a first-line anti-hypertensive drug recommended by the World Health Organization. Benazepril hydrochloride is recognized for its clinical efficacy, high safety, and mild side effects. The synthesis involves different methods for key intermediates, highlighting the compound's role in pharmaceutical manufacturing processes (Ji Peng-wei, 2010).
Pharmacological Potential
The compound has shown potential in pharmacology, particularly as a scaffold for developing receptor-targeted therapies. For example, solid-phase synthesis strategies have enabled the creation of benzazepine derivatives targeting G-protein coupled receptors (GPCRs), showcasing the compound's versatility in drug discovery and development (D. Boeglin, D. Bonnet, M. Hibert, 2007).
Neuropharmacology
In neuropharmacology, derivatives of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride have been explored for their interactions with dopamine receptors. These studies contribute to our understanding of dopamine's role in the brain and the potential therapeutic applications of dopamine receptor modulators (J. Neumeyer, N. Baindur, H. Niznik, H. Guan, P. Seeman, 1991).
Mechanism of Action
Target of Action
Similar compounds have been shown to have high anti-tumor activity .
Mode of Action
It is known that similar compounds inhibit the proliferation of cancer cells in a dose-dependent manner .
Biochemical Pathways
Similar compounds have been found to inhibit the proliferation and metastasis of tumor cells, suggesting that they may interfere with dna synthesis or other cellular processes .
Result of Action
Similar compounds have been shown to have moderate to excellent antiproliferative activity against cancer cells .
Future Directions
The future directions of research on 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of novel anti-cancer agents . Additionally, more research is needed to fully understand its mechanism of action and to further elucidate its physical and chemical properties.
properties
IUPAC Name |
8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-14(2,3)13-7-6-11-5-4-8-15-10-12(11)9-13;/h6-7,9,15H,4-5,8,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEKYLPTOHNUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCCNC2)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B2795958.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2795959.png)
![methyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2795960.png)
![(2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2795964.png)


![6-(Naphthalen-1-ylmethylsulfanyl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795967.png)
![4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2795970.png)


![2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2795975.png)
![{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol](/img/structure/B2795977.png)
![3-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2795978.png)